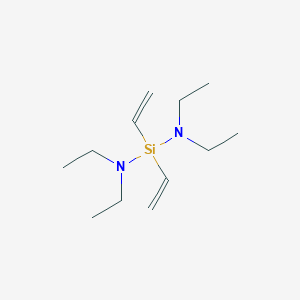
1,1-Diethenyl-N,N,N',N'-tetraethylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethylamino)divinylsilane is an organosilicon compound that has gained attention in various scientific and industrial fields. This compound is characterized by the presence of two diethylamino groups and two vinyl groups attached to a silicon atom. It is known for its versatility and reactivity, making it a valuable precursor in the synthesis of silicon-containing materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(diethylamino)divinylsilane typically involves the reaction of diethylamine with a silicon-containing precursor. One common method is the reaction of diethylamine with vinyltrichlorosilane in the presence of a base, such as triethylamine. The reaction proceeds as follows:
Vinyltrichlorosilane+2Diethylamine→Bis(diethylamino)divinylsilane+2Hydrochloric acid
The reaction is usually carried out under an inert atmosphere to prevent the formation of unwanted by-products. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of bis(diethylamino)divinylsilane can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solvent-free processes has also been explored to reduce environmental impact and improve the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(diethylamino)divinylsilane undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form silicon-containing alcohols or ketones.
Reduction: The compound can be reduced to form silicon-containing hydrides.
Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bis(diethylamino)divinylsilane can yield silicon-containing alcohols, while reduction can produce silicon hydrides .
Aplicaciones Científicas De Investigación
Bis(diethylamino)divinylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of silicon-containing polymers and materials. Its reactivity makes it suitable for various polymerization reactions.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of bis(diethylamino)divinylsilane involves its ability to form strong bonds with other elements, particularly oxygen and nitrogen. This property makes it an effective precursor for the formation of silicon-oxygen and silicon-nitrogen bonds. The compound’s reactivity is attributed to the presence of the vinyl and diethylamino groups, which facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Bis(diethylamino)silane: Similar in structure but lacks the vinyl groups, making it less reactive in certain polymerization reactions.
Bis(dimethylamino)divinylsilane: Contains dimethylamino groups instead of diethylamino groups, which can affect its reactivity and the properties of the resulting materials.
Tris(dimethylamino)silane: Contains three dimethylamino groups, making it more reactive but also more challenging to handle due to its higher volatility
Uniqueness
Bis(diethylamino)divinylsilane is unique due to the presence of both diethylamino and vinyl groups, which provide a balance of reactivity and stability. This makes it a versatile precursor for a wide range of applications, from material synthesis to biomedical research .
Propiedades
Número CAS |
127410-30-4 |
|---|---|
Fórmula molecular |
C12H26N2Si |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
N-[diethylamino-bis(ethenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C12H26N2Si/c1-7-13(8-2)15(11-5,12-6)14(9-3)10-4/h11-12H,5-10H2,1-4H3 |
Clave InChI |
FYYCXYLMGPRWLV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)[Si](C=C)(C=C)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



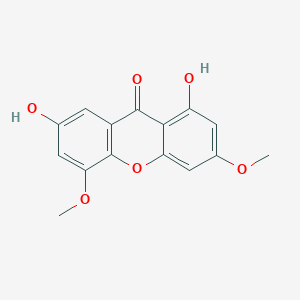


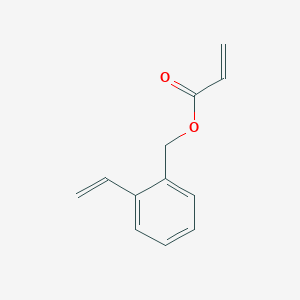

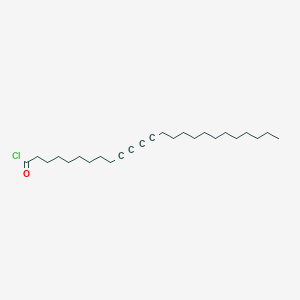
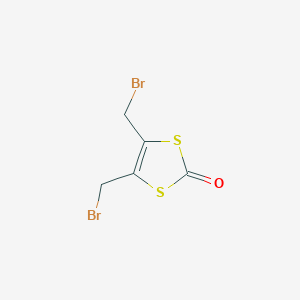


![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)


![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
